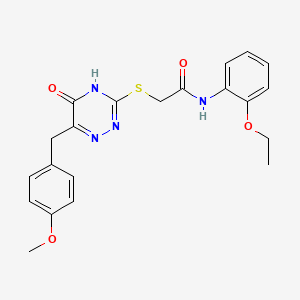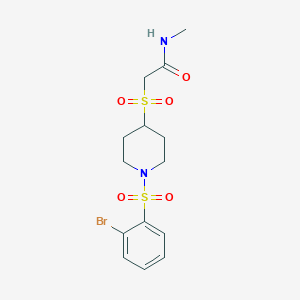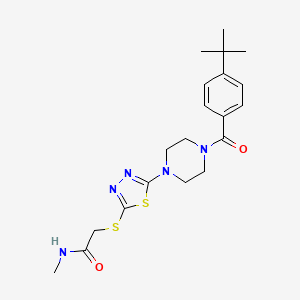
(R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(R)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate" is a chiral molecule that is likely to be of interest in the field of medicinal chemistry due to the presence of a pyrrolidine ring, a common motif in drug molecules, and a fluorinated aromatic moiety which can enhance the binding affinity and metabolic stability of pharmaceuticals. The tert-butyl group is a common protecting group used in organic synthesis.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves the use of tert-butyl esters as protecting groups for carboxylic acids, as seen in the synthesis of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters, which can react with singlet oxygen to yield various pyrrole derivatives . Additionally, the synthesis of enantiomerically pure compounds, such as the conversion of N-CBZ-3-fluoropyrrolidine-3-methanol to (R)-tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate, involves chiral HPLC, vibrational circular dichroism, and chemical synthesis steps . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallography can provide detailed information about the crystal and molecular structure, including the presence of intramolecular hydrogen bonds that stabilize the molecule . These techniques would be essential for confirming the structure of "this compound."
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, tert-butyl esters can be involved in reactions with singlet oxygen to form peroxidic intermediates that can further react with nucleophiles . The presence of an amino group in the compound suggests potential for coupling reactions, such as forming Schiff bases, as seen with other amino-substituted compounds . The fluorine atom could also influence the reactivity of the aromatic ring, potentially affecting electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, can be influenced by substituents on the pyrrolidine ring and the aromatic moiety. The tert-butyl group is known to impart steric bulk, which can affect the overall molecular conformation and reactivity . The fluorine atom is a small but highly electronegative substituent that can affect the acidity of adjacent functional groups and the compound's overall dipole moment. These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a pharmaceutical agent.
科学的研究の応用
Medicinal Chemistry Applications Pyrrolidine derivatives, including those with tert-butyl groups, are prominently featured in drug discovery and development. For instance, pyrrolidine cores have been utilized in the design and synthesis of influenza neuraminidase inhibitors, showcasing their relevance in antiviral research (Wang et al., 2001). Such studies underscore the potential of pyrrolidine derivatives in addressing viral diseases by inhibiting key viral enzymes.
Material Science and Organic Synthesis Compounds with tert-butyl groups and pyrrolidine structures have been explored for their synthetic utility and properties in material science. For example, the synthesis and characterization of derivatives have been detailed, providing a foundation for the development of novel materials and chemical entities (Çolak et al., 2021). These studies contribute to the understanding of the chemical and physical properties of such compounds, paving the way for their application in diverse fields.
Catalysis and Synthetic Methodologies Pyrrolidine derivatives, including those bearing tert-butyl groups, are also significant in catalysis and synthetic methodologies. They have been used as intermediates in asymmetric syntheses and as catalysts or substrates in various organic reactions (Koskinen et al., 2005). The development of such synthetic approaches enables the creation of enantiomerically pure compounds, which are crucial for pharmaceutical applications.
Safety and Hazards
特性
IUPAC Name |
tert-butyl (3R)-3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNHEXZFENDFQN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)
![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2506125.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2506126.png)


![1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B2506129.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide](/img/structure/B2506130.png)

![Bicyclo[3.2.0]heptane-6-sulfonamide](/img/structure/B2506135.png)


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2506142.png)
